[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
CAS No.: 1248725-27-0
Cat. No.: VC18029905
Molecular Formula: C9H15N3S
Molecular Weight: 197.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248725-27-0 |
|---|---|
| Molecular Formula | C9H15N3S |
| Molecular Weight | 197.30 g/mol |
| IUPAC Name | [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C9H15N3S/c10-6-8-2-1-4-12(7-8)9-11-3-5-13-9/h3,5,8H,1-2,4,6-7,10H2 |
| Standard InChI Key | AKTHMIXLESIOSU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CS2)CN |
Introduction
Structural and Molecular Characterization
Core Architecture and Stereoelectronic Features
The compound features a piperidine ring substituted at the 3-position with a methylamine group and at the 1-position with a 1,3-thiazol-2-yl moiety. The thiazole ring introduces aromaticity and electron-rich regions, while the piperidine contributes conformational flexibility. Key structural identifiers include:
X-ray crystallography data are unavailable, but computational models predict a chair conformation for the piperidine ring, with the thiazole and methylamine groups adopting equatorial positions to minimize steric strain .
Physicochemical Properties
PubChem data indicate a calculated molecular weight of 197.30 g/mol and a polar surface area of 76.85 Ų, suggesting moderate membrane permeability . Collision cross-section (CCS) predictions for adducts include:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 198.10594 | 142.2 |
| [M+Na]⁺ | 220.08788 | 152.2 |
| [M-H]⁻ | 196.09138 | 145.5 |
The compound’s logP (octanol-water partition coefficient) is estimated at 1.32, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthetic Methodologies
Retrosynthetic Analysis
VulcanChem outlines a convergent strategy involving:
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Thiazole Synthesis: Condensation of thiourea derivatives with α-halo ketones.
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Piperidine Functionalization: N-alkylation of piperidine-3-methanamine with 2-chlorothiazole.
A representative pathway (Fig. 1) proceeds via:
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Step 1: Formation of 2-aminothiazole from thiourea and chloroacetaldehyde.
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Step 2: N-alkylation of piperidine-3-methanamine using 2-chlorothiazole under inert atmosphere (Ar/N₂) .
Process Optimization
Patent WO2016132378A2 highlights critical parameters for scale-up:
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Solvent selection (dichloromethane for extraction; ethyl acetate for crystallization) .
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Catalysis: Triethylamine (2.5 equiv.) enhances reaction rates in N-alkylation steps .
Typical yields range from 65–72% after chromatographic purification .
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Prospects
Patent data reveal thiazole-piperidine hybrids as candidates for:
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Antitubercular Agents: Inhibition of ribosomal peptidyl transferase in M. tuberculosis (IC₅₀: 1.2–3.8 µM) .
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Apoptosis Induction: Downregulation of Bcl-2 and activation of caspase-3 in HCT116 colon cancer cells .
| Hazard | GHS Code |
|---|---|
| Harmful if swallowed (H302) | Xn |
| Skin irritation (H315) | Xi |
| Serious eye damage (H318) | Xi |
| Respiratory irritation (H335) | Xi |
Exposure Mitigation
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PPE: Nitrile gloves, chemical goggles, and NIOSH-approved respirators.
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Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for:
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PROTACs: Thiazole rings enable E3 ligase recruitment in targeted protein degradation .
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CNS Agents: Structural similarity to memantine suggests NMDA receptor modulation potential .
Material Science
Thiazole’s electron-deficient nature facilitates applications in:
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